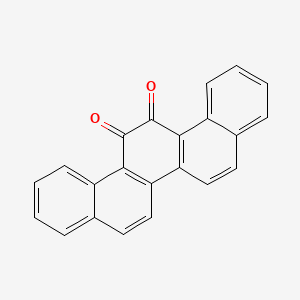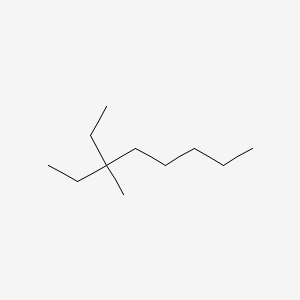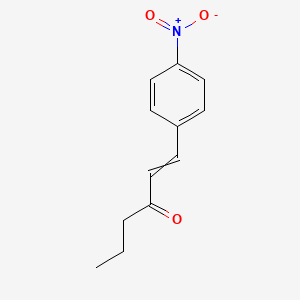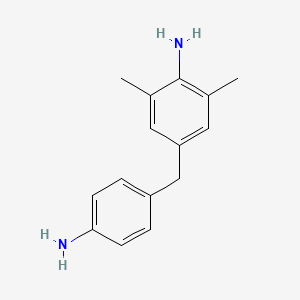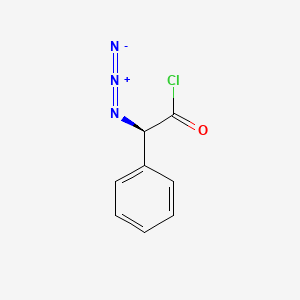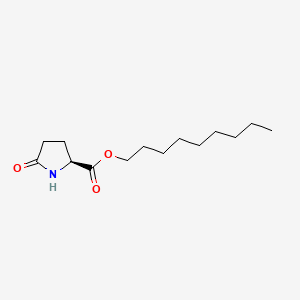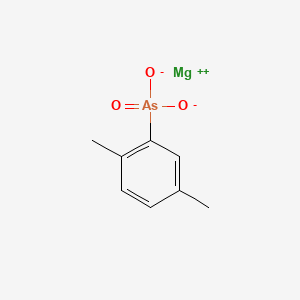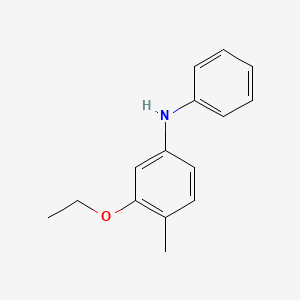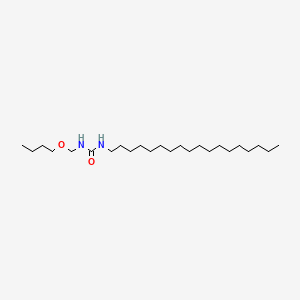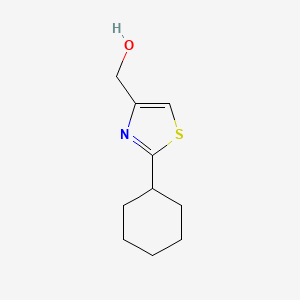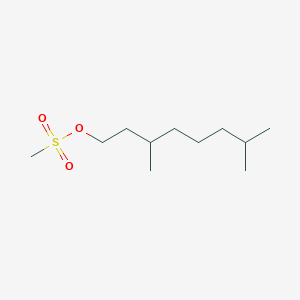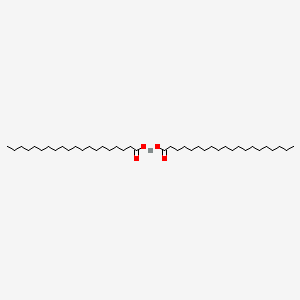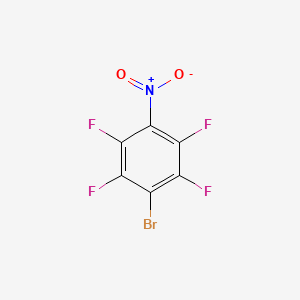
Carbonic acid, methyl octahydro-1-pentalenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound belongs to the class of carbonate esters, which are esters of carbonic acid. Carbonate esters are characterized by a carbonyl group flanked by two alkoxy groups .
Métodos De Preparación
The synthesis of carbonic acid, methyl octahydro-1-pentalenyl ester can be achieved through various methods. One common approach involves the esterification reaction, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst . Industrial production methods often utilize photochemical strategies, where organic photocatalysts are used to facilitate the formation of ester derivatives under light irradiation . For example, the addition of carboxylic acids to olefins is an important method to produce esters in the industry .
Análisis De Reacciones Químicas
Carbonic acid, methyl octahydro-1-pentalenyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include acid catalysts for esterification, and photocatalysts for photochemical reactions . Major products formed from these reactions depend on the specific reagents and conditions used. For instance, the reaction with aldehydes under visible light conditions can produce methyl benzoate derivatives .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various ester derivatives . In biology and medicine, esters like carbonic acid, methyl octahydro-1-pentalenyl ester are important components in pharmaceuticals, such as clopidogrel and methylphenidate . In the industry, it is used in the production of fine chemicals and natural products .
Mecanismo De Acción
The mechanism of action of carbonic acid, methyl octahydro-1-pentalenyl ester involves the formation of ester bonds through the reaction of carboxylic acids with alcohols . The molecular targets and pathways involved in these reactions include single electron transfer, energy transfer, and radical procedures . For example, the reaction with diazomethane involves an acid-base reaction to deprotonate the carboxylic acid, followed by a nucleophilic substitution reaction to produce the methyl ester .
Comparación Con Compuestos Similares
Carbonic acid, methyl octahydro-1-pentalenyl ester can be compared with other similar compounds, such as other carbonate esters and carboxylic acid derivatives . Similar compounds include methyl benzoate, ethyl acetate, and propyl formate . What sets this compound apart is its unique structure, which includes an octahydro-1-pentalenyl group, making it distinct from other esters .
Propiedades
Número CAS |
87731-19-9 |
|---|---|
Fórmula molecular |
C10H16O3 |
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
1,2,3,3a,4,5,6,6a-octahydropentalen-1-yl methyl carbonate |
InChI |
InChI=1S/C10H16O3/c1-12-10(11)13-9-6-5-7-3-2-4-8(7)9/h7-9H,2-6H2,1H3 |
Clave InChI |
JYBGMFCPBCGCMQ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)OC1CCC2C1CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


